molecular formula C17H16Cl2N2O4 B2778507 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea CAS No. 1396774-42-7

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B2778507
CAS RN: 1396774-42-7
M. Wt: 383.23
InChI Key: WMBYJSCOPPJJQJ-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 was first synthesized in 2011 by a team of researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its mechanism of action and potential benefits.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, employing urea derivatives as part of the process, highlights the application in environmental science, particularly in water treatment technologies to remove persistent organic pollutants (Sirés et al., 2007).

Synthesis of Organic Compounds

Urea derivatives have been applied in the synthesis of organic compounds, such as 1,3-Benzoxathiol-2-one derivatives, showcasing their utility in synthetic organic chemistry for producing various chemical entities with potential pharmaceutical applications (Konovalova et al., 2020).

Facile Carbamoylation of Nucleophiles

Research demonstrates the use of hindered ureas for the efficient substitution reactions with nucleophiles under neutral conditions. This opens up new pathways in the synthesis of amine derivatives, indicating their importance in the development of synthetic methodologies (Hutchby et al., 2009).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-17(23,10-2-5-14-15(6-10)25-9-24-14)8-20-16(22)21-11-3-4-12(18)13(19)7-11/h2-7,23H,8-9H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYJSCOPPJJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

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